(5-(1,3,4-Thiadiazol-2-yl)pyridin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(1,3,4-Thiadiazol-2-yl)pyridin-3-yl)methanamine: is a heterocyclic compound that contains both a thiadiazole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(1,3,4-Thiadiazol-2-yl)pyridin-3-yl)methanamine typically involves the formation of the thiadiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of a pyridine derivative with a thiadiazole precursor under specific conditions. For example, the reaction of 3-chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole with an amine can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(5-(1,3,4-Thiadiazol-2-yl)pyridin-3-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5-(1,3,4-Thiadiazol-2-yl)pyridin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology
In biological research, this compound is investigated for its potential as an antimicrobial agent. Studies have shown that derivatives of thiadiazole exhibit significant antimicrobial activity against various pathogens .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is being studied for its ability to inhibit specific enzymes and pathways involved in diseases such as cancer and neurological disorders .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical and thermal stability .
Mechanism of Action
The mechanism of action of (5-(1,3,4-Thiadiazol-2-yl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, modulating processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole
- 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine
- 1,3,4-(thiadiazol-2-ylamino) methyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thione
Uniqueness
(5-(1,3,4-Thiadiazol-2-yl)pyridin-3-yl)methanamine is unique due to its specific combination of the thiadiazole and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in drug discovery and materials science.
Properties
CAS No. |
1346687-65-7 |
---|---|
Molecular Formula |
C8H8N4S |
Molecular Weight |
192.24 g/mol |
IUPAC Name |
[5-(1,3,4-thiadiazol-2-yl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C8H8N4S/c9-2-6-1-7(4-10-3-6)8-12-11-5-13-8/h1,3-5H,2,9H2 |
InChI Key |
HDRJMNDJRZZCST-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1C2=NN=CS2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.